![molecular formula C21H21N3O3S B4631785 methyl 1-cyclopropyl-7-methyl-2-[(4-methylbenzyl)thio]-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631785.png)
methyl 1-cyclopropyl-7-methyl-2-[(4-methylbenzyl)thio]-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multistep reactions, highlighting the complexity and specificity required to construct such molecules. For instance, derivatives similar to the target molecule have been synthesized via the Biginelli reaction, which involves condensing aldehydes, β-keto esters, and urea or thiourea under acid catalysis. This method provides a general approach for constructing pyrimidine rings, a core component of our target molecule (Pan, Zhang, & Liu, 2009).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant information about the arrangement of atoms and the electronic properties of the molecule. For instance, theoretical investigations on similar molecules have provided insights into vibrational spectra, HOMO-LUMO analyses, and NBO studies. These studies indicate that the HOMO of π nature is delocalized over specific rings while the LUMO is located over other parts, suggesting areas of potential reactivity and interaction (Al-Abdullah et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving similar molecules often utilize their reactivity for further functionalization or for generating novel structures. For example, cyclodehydration of amino-substituted pyrimidines has led to the synthesis of novel mesoionic compounds, showcasing the diverse reactivity of pyrimidine derivatives in forming complex heterocyclic structures (Edstrom, Wei, & Gordon, 1994).
Physical Properties Analysis
The physical properties of compounds structurally similar to our target molecule, such as solubility, melting point, and crystal structure, can be inferred from detailed spectroscopic and crystallographic studies. These properties are crucial for understanding the behavior of the compound in various environments and for its application in material science or medicinal chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for assessing the utility of the compound in chemical syntheses and potential applications. Studies on similar compounds have revealed their potential as intermediates in the synthesis of various pharmaceutical agents, highlighting the importance of understanding these chemical properties for future applications (Dodonova et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry Applications
This compound belongs to a class of chemicals involved in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. Heterocyclic chemistry focuses on the synthesis and properties of rings containing atoms other than carbon, often leading to compounds with significant biological activity.
Heterocyclic Compound Synthesis : The compound is a key precursor in the synthesis of dihydropyrimidinones and their derivatives, known for their broad range of biological activities. These activities include antimicrobial, antiviral, and antitumor properties. The synthesis process often involves cyclocondensation reactions, highlighting the importance of such compounds in constructing complex heterocycles (Kappe & Roschger, 1989).
Biological Evaluation : Derivatives of dihydropyrimidinones, such as those synthesized from the mentioned compound, undergo extensive biological evaluation for their potential use as therapeutic agents. This includes assessing their efficacy in inhibiting HIV-1 multiplication in vitro, showcasing their potential as non-nucleoside reverse transcriptase inhibitors (Mai et al., 1995).
Antibacterial and Antitumor Activities : The synthesis and functionalization of pyrido[2,3-d]pyrimidine derivatives are pivotal for developing compounds with antibacterial and antitumor activities. The structural modifications and derivatization strategies aim to optimize the biological activities of these compounds, making them promising candidates for drug development (Bouzard et al., 1992).
Methodological Advances in Synthesis : The compound's use demonstrates the methodological advances in the synthesis of heterocyclic compounds. For instance, the application of intramolecular Friedel-Crafts acylation illustrates the complexity of synthetic strategies employed to obtain pharmacologically relevant heterocycles (Cetina et al., 2004).
NBO and HOMO-LUMO Analyses : Beyond synthesis and biological evaluation, some studies focus on the theoretical aspects, such as natural bond orbital (NBO) and highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) analyses. These studies provide insights into the electronic properties and reactivity of the compound, which are crucial for understanding its interaction with biological targets (Al-Abdullah et al., 2014).
Propiedades
IUPAC Name |
methyl 1-cyclopropyl-7-methyl-2-[(4-methylphenyl)methylsulfanyl]-4-oxopyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-12-4-6-14(7-5-12)11-28-21-23-19(25)17-16(20(26)27-3)10-13(2)22-18(17)24(21)15-8-9-15/h4-7,10,15H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCFJVXBRFZGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(C=C(N=C3N2C4CC4)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclopropyl-7-methyl-2-[(4-methylbenzyl)sulfanyl]-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4631718.png)
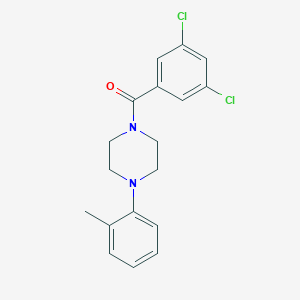
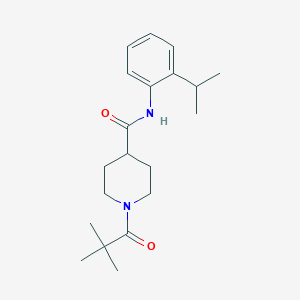
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631728.png)
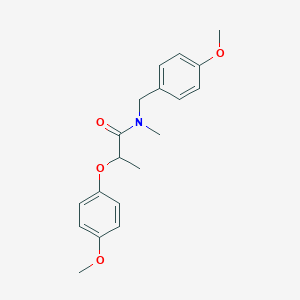
![2-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4631740.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4631741.png)
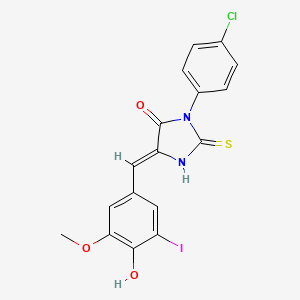
![4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4631763.png)
![6-ethoxy-4-({4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4631771.png)

![1-benzyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4631777.png)
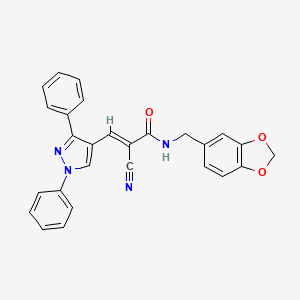
![1-({1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(3-methylbenzyl)piperazine](/img/structure/B4631791.png)